molecular formula C17H12N2O3S B1300840 2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid CAS No. 71591-64-5

2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid

Cat. No. B1300840
CAS RN: 71591-64-5
M. Wt: 324.4 g/mol
InChI Key: BWMSCBOAFRUBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid” is a thiazole derivative. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various techniques such as 1H-NMR, 13C-NMR, and IR . For instance, the aromatic nucleus of a thiazole derivative can be identified by 12C in the 13C-NMR spectrum . The presence of an amide can be confirmed by a peak at 164.7 in the 13C-NMR spectrum and a peak at 1671 in the IR spectrum, indicating C=O stretching .

properties

IUPAC Name

2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-15(12-8-4-5-9-13(12)16(21)22)19-17-18-14(10-23-17)11-6-2-1-3-7-11/h1-10H,(H,21,22)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMSCBOAFRUBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353397
Record name N-(4-Phenyl-thiazol-2-yl)-phthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid

CAS RN

71591-64-5
Record name N-(4-Phenyl-thiazol-2-yl)-phthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.